Cas no 2229230-93-5 (2-(2-chloro-1,3-thiazol-5-yl)propanal)

2-(2-chloro-1,3-thiazol-5-yl)propanal 化学的及び物理的性質
名前と識別子
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- 2-(2-chloro-1,3-thiazol-5-yl)propanal
- EN300-1994765
- 2229230-93-5
-
- インチ: 1S/C6H6ClNOS/c1-4(3-9)5-2-8-6(7)10-5/h2-4H,1H3
- InChIKey: ZRWNHMZBIIHUID-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C(C=O)C)S1
計算された属性
- 精确分子量: 174.9858627g/mol
- 同位素质量: 174.9858627g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 58.2Ų
2-(2-chloro-1,3-thiazol-5-yl)propanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1994765-0.25g |
2-(2-chloro-1,3-thiazol-5-yl)propanal |
2229230-93-5 | 0.25g |
$1328.0 | 2023-09-16 | ||
Enamine | EN300-1994765-5g |
2-(2-chloro-1,3-thiazol-5-yl)propanal |
2229230-93-5 | 5g |
$4184.0 | 2023-09-16 | ||
Enamine | EN300-1994765-2.5g |
2-(2-chloro-1,3-thiazol-5-yl)propanal |
2229230-93-5 | 2.5g |
$2828.0 | 2023-09-16 | ||
Enamine | EN300-1994765-0.05g |
2-(2-chloro-1,3-thiazol-5-yl)propanal |
2229230-93-5 | 0.05g |
$1212.0 | 2023-09-16 | ||
Enamine | EN300-1994765-10.0g |
2-(2-chloro-1,3-thiazol-5-yl)propanal |
2229230-93-5 | 10g |
$6205.0 | 2023-06-01 | ||
Enamine | EN300-1994765-0.5g |
2-(2-chloro-1,3-thiazol-5-yl)propanal |
2229230-93-5 | 0.5g |
$1385.0 | 2023-09-16 | ||
Enamine | EN300-1994765-1.0g |
2-(2-chloro-1,3-thiazol-5-yl)propanal |
2229230-93-5 | 1g |
$1442.0 | 2023-06-01 | ||
Enamine | EN300-1994765-5.0g |
2-(2-chloro-1,3-thiazol-5-yl)propanal |
2229230-93-5 | 5g |
$4184.0 | 2023-06-01 | ||
Enamine | EN300-1994765-0.1g |
2-(2-chloro-1,3-thiazol-5-yl)propanal |
2229230-93-5 | 0.1g |
$1269.0 | 2023-09-16 | ||
Enamine | EN300-1994765-1g |
2-(2-chloro-1,3-thiazol-5-yl)propanal |
2229230-93-5 | 1g |
$1442.0 | 2023-09-16 |
2-(2-chloro-1,3-thiazol-5-yl)propanal 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
2-(2-chloro-1,3-thiazol-5-yl)propanalに関する追加情報
2-(2-Chloro-1,3-thiazol-5-yl)propanal (CAS No: 2229230-93-5)
Introduction to 2-(2-Chloro-1,3-thiazol-5-yl)propanal
2-(2-Chloro-1,3-thiazol-5-yl)propanal, a compound with the CAS registry number 2229230-93-5, is an organic chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound belongs to the class of thiazole derivatives, which are known for their versatile applications in drug discovery, agrochemicals, and advanced materials. The structure of propanal with a substituted thiazole ring introduces unique electronic and steric properties, making it a valuable building block for further chemical transformations.
Chemical Structure and Properties
The molecular structure of 2-(2-Chloro-1,3-thiazol-5-yl)propanal consists of a thiazole ring substituted with a chlorine atom at position 2 and a propanal group at position 5. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, imparts aromaticity and stability to the molecule. The propanal group introduces an aldehyde functionality, which is highly reactive and can participate in various condensation reactions. This combination makes the compound a versatile precursor for synthesizing more complex molecules.
Recent advancements in computational chemistry have allowed researchers to predict the electronic properties of thiazole derivatives with high accuracy. Studies have shown that the presence of the chlorine substituent at position 2 significantly alters the electron distribution within the thiazole ring, enhancing its reactivity towards electrophilic substitutions. This insight has been instrumental in designing novel synthetic pathways for propanal analogs with tailored electronic properties.
Synthesis and Applications
The synthesis of 2-(2-Chloro-1,3-thiazol-5-yl)propanal typically involves multi-step reactions starting from readily available thiol compounds. Recent research has focused on optimizing these synthetic routes to improve yield and reduce environmental impact. For instance, microwave-assisted synthesis has been employed to accelerate reaction rates while minimizing energy consumption.
In terms of applications, thiazole derivatives like this compound are widely used as intermediates in pharmaceutical chemistry. The aldehyde group can undergo condensation reactions with amino acids or other nucleophiles to form bioactive molecules with potential therapeutic applications. Additionally, the compound has shown promise in materials science as a precursor for constructing functional polymers with tailored optical and electronic properties.
Biological Activity and Research Insights
Recent studies have explored the biological activity of propanal analogs, including 2-(2-Chloro-1,3-thiazol-5-yl)propanal, in various biological systems. In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. These findings suggest that further optimization of its structure could lead to more potent drug candidates.
Moreover, computational modeling techniques have been employed to predict the binding affinity of this compound to target proteins. These studies provide valuable insights into its potential as a lead molecule in drug discovery programs targeting specific pathological pathways.
Conclusion and Future Directions
In conclusion, 2-(2-Chloro-1,3-thiazol-5-yl)propanal (CAS No: 22
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